Cas no 70222-94-5 (Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI))
![Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI) structure](https://de.kuujia.com/scimg/cas/70222-94-5x500.png)
70222-94-5 structure
Produktname:Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI)
Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI)
- 2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop
- UNAGEP
- UdPGNAC-enolpyruvate
- UDP-GlcNAc-pyruvate enol ether
- UDP-N-acetyl-3-(1-carboxyvinyl)-D-glucosamine
- Enolpyruvyl-UDP-N-acetylglucosamine
- EP-UDPGlCNAC
- UDP-N-acetylglucosamine-enolpyruvate
- Uridine diphospho-N-acetylglucosamine enolpyruvate
- UDP-N-acetyl-3-O-(1-carboxyvinyl)-D-glucosamine
- UDP-N-acetylglucosamine-3-O-pyruvateether
- UDP-N-acetylglucosamine-3-O-pyruvate ether
- UDP-N-acetylglucosamine enolpyruvate
- UDP-N-acetylenolpyruvylglucosamine
- DTXSID40220482
- EPU
- ENOLPYRUVYL-URIDINE-DIPHOSPHATE-N-ACETYLGLUCOSAMINE
- CHEBI:68507
- uridine 5'-{3-[2-acetamido-3-O-(1-carboxyethenyl)-2-deoxy-alpha-D-glucopyranosyl] dihydrogen diphosphate}
- Q27136986
- UDP-N-acetyl-3-O-(1-carboxyvinyl)-alpha-D-glucosamine
- Uridine 5'-(trihydrogen diphosphate), mono(2-(acetylamino)-3-O-(1-carboxyyethenyl)-2-deoxy-alpha-D-glucopyranosyl) ester
- C04631
- 70222-94-5
- URIDINE-DIPHOSPHATE-2(N-ACETYLGLUCOSAMINYL) BUTYRIC ACID
- 2-{[(2R,3R,4R,5S,6R)-3-(acetylamino)-2-{[(R)-{[(R)-{[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]oxy}-5-hydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy}prop-2-enoic acid (non-preferred name)
- 2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxyprop-2-enoic acid
-
- Inchi: InChI=1S/C20H29N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,9-10,12-17,19,24,27-29H,1,5-6H2,2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)
- InChI-Schlüssel: BEGZZYPUNCJHKP-UHFFFAOYSA-N
- Lächelt: C=C(C(=O)O)OC1C(C(OC(CO)C1O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(N3C=CC(=O)NC3=O)O2)O)O)NC(=O)C
Berechnete Eigenschaften
- Genaue Masse: 677.08704970g/mol
- Monoisotopenmasse: 677.08704970g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Schwere Atomanzahl: 44
- Anzahl drehbarer Bindungen: 13
- Komplexität: 1280
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -5.81
- Topologische Polaroberfläche: 327Ų
Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI) Verwandte Literatur
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
70222-94-5 (Uridine 5'-(trihydrogendiphosphate), P'-[2-(acetylamino)-3-O-(1-carboxyethenyl)-2-deoxy-a-D-glucopyranosyl] ester (9CI)) Verwandte Produkte
- 199442-03-0(N-(1-(Naphthalen-2-yl)ethyl)acetamide)
- 2228717-56-2(2-(3-methyl-1-benzofuran-2-yl)propanenitrile)
- 2137823-46-0(2-Fluoro-5-(3-piperidin-3-yltriazol-4-yl)pyridine)
- 897461-08-4(N-(2,4-dimethoxyphenyl)-2-6-(4-methoxyphenyl)imidazo2,1-b1,3thiazol-3-ylacetamide)
- 1894734-28-1(2-(1-tert-butyl-1H-pyrazol-4-yl)oxyacetic acid)
- 2021622-09-1(Carbamic acid, N-[[1-(2-methyl-1-oxopropyl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester)
- 2228318-09-8(2-(5-methyl-2-nitrophenyl)oxirane)
- 1196147-20-2(methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate)
- 20084-49-5((1H,1H-Perfluorooctyl)oxirane)
- 946203-45-8(N-(4-{(2,5-dimethoxyphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)
Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge